molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
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Description

“(1-Cyanocyclohexyl)acetic acid”, also known as “1-Cyanocyclohexaneacetic acid”, is an analytical standard . It has the empirical formula C9H13NO2 and a molecular weight of 167.21 .


Synthesis Analysis

The synthesis of “(1-Cyanocyclohexyl)acetic acid” involves a microbial conversion method. The substrate 1-cyanocyclohexylacetonitrile is first catalyzed, and then the conversion liquid is separated and purified in a step-by-step manner to finally obtain the product .


Molecular Structure Analysis

The molecular structure of “(1-Cyanocyclohexyl)acetic acid” is represented by the empirical formula C9H13NO2 . The molecular weight of the compound is 167.21 .


Physical And Chemical Properties Analysis

“(1-Cyanocyclohexyl)acetic acid” has a molecular weight of 167.21 . More detailed physical and chemical properties are not available in the current search results .

Scientific Research Applications

  • Use in Catalytic Processes : It has been used in palladium-mediated cyclization processes. For instance, in the treatment of 1-allyl-2-alkenylidenecyclohexanols in acetic acid by the Pd(0) complex, leading to specific cyclic compounds (Touriya Zair, Christiane Santelli-Rouvier, & Maurice Santelli, 1991).

  • Drug Delivery Applications : A study highlighted the potential of polymers like poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK), which hydrolyzes into components including 1,4-cyclohexanedimethanol, for enhancing drug delivery to macrophages (Sungmun Lee et al., 2007).

  • Synthesis and Characterization for Biomedical Applications : Research has been conducted on synthesizing Schiff base ligands from amino acids including [1-(aminomethyl)cyclohexyl]acetic acid, which were then used to create metal complexes with potential antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).

  • Chemical Oxidation Studies : Studies on the oxidation of cyclohexanone in the presence of synthetic carbons catalysts, examining how different factors affect the yield of various acids, including experiments with acetic acid (M. Besson et al., 2005).

  • Enzymatic Biotransformation for Industrial Production : A study focused on the enzymatic biotransformation of 1-cyanocyclohexylacetonitrile to 1-(cyanocyclohexyl) acetic acid, highlighting a mutant enzyme with enhanced activity and stability, promising for industrial applications (Xin-hong Zhang et al., 2014).

  • Investigation of Mechanisms in Chemical Ionization : Research on the elimination of acetic acid from MH(+) ions of acetates of stereoisomeric 2-methyl-1-cyclohexanols under chemical ionization conditions, contributing to our understanding of the mechanistic aspects in this field (Kuzmenkov, Etinger, & MandelbaumM, 1999).

Safety And Hazards

“(1-Cyanocyclohexyl)acetic acid” is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(1-cyanocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXLCAKCKPSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158130
Record name (1-Cyanocyclohexyl)acetic acid
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanocyclohexyl)acetic acid

CAS RN

133481-09-1
Record name 1-Cyanocyclohexaneacetic acid
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Record name (1-Cyanocyclohexyl)acetic acid
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Record name (1-Cyanocyclohexyl)acetic acid
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Record name Cyclohexaneacetic acid, 1-cyano
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Record name 2-(1-cyanocyclohexyl)acetic acid
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Record name (1-CYANOCYCLOHEXYL)ACETIC ACID
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Synthesis routes and methods I

Procedure details

To a suitable reactor is charged 120 L of water, 32 kg of 50% aqueous sodium hydroxide solution, 21 L of methanol, and 70 kg of ethyl 1-cyanocyclohexaneacetate. This mixture is stirred at 50° C. for 1 hour, after which 40 to 60 L of solvent is removed by vacuum distillation while maintaining a temperature of below 50° C. After cooling to 20° to 25° C., the reaction mixture is filtered through a 0.45 micron Pall filter. The filtered solution is then diluted with 70 L of water and extracted with 20 L of methylene chloride, followed by a second extraction with 15 L of methylene chloride. The aqueous solution is charged to a pH of 8 with 37% hydrochloric acid solution. About 6 to 8 kg of 37% hydrochloric acid solution is required. The solution is then extracted two times with 20 L each of methylene chloride. After the final extraction, the aqueous solution is stirred under full vacuum at 20° to 30° C. for 30 minutes minimum, then cooled to 3° to 10° C. While maintaining this temperature, 37% hydrochloric acid solution is charged to a pH of 3. About 32 to 36 kg of 37% hydrochloric acid solution is required. After the addition is complete, the product slurry is stirred at 3° to 10° C. for 30 minutes. The product is then collected on a centrifuge and washed with 300 to 400 L of water which is prechilled to 5° C. or less. The product is spun a dry as possible on the centrifuge and is then removed from the centrifuge and stored as a wet cake in a cold room at 5° C. or less. After vacuum drying at 40° C. for 24 hours 1-cyanocyclohexaneacetic acid is obtained; mp 103°-105° C.
Name
Quantity
120 L
Type
reactant
Reaction Step One
Quantity
32 kg
Type
reactant
Reaction Step One
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

35.5 g (1-Cyanocyclohexyl)-malonic acid are suspended in 400 mL toluene and heated, while stirring, for about one hour to 80-85° C. In the course of the decarboxylation, an almost clear solution is obtained. After filtration, the toluene is distilled off in a vacuum at 35° C. The crude product is dissolved in a saturated aqueous solution of sodium bicarbonate and stirred with ethyl acetate. After separating off the organic phase, the aqueous phase is acidified with concentrated hydrochloric acid, while cooling with ice to 5° C. The solid product which precipitates out is filtered off with suction and then washed with water. The filter cake is dissolved in ethyl acetate and the solution dried over anhydrous sodium sulphate. After filtration, the ethyl acetate is evaporated on a rotary evaporator at 35° C. The residue is dried to constant weight in a vacuum drying cabinet at 35° C. 19.6 g of the title compound are obtained (70% of theory); m.p. 102° C.
Name
(1-Cyanocyclohexyl)-malonic acid
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Added 5% Pd/C catalyst (0.65 g, 0.31 mmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid (0.50 g, 3.1 mmol) and 28% NH4OH (42.5 μL, 38.3 μg, 0.31 mmol) in MeOH (15 mL). After shaking the reaction mixture under 50 psi H2 at room temperature for 1 hour, the pressure was slowly released. The reaction was filtered and concentrated under reduced pressure to afford 0.48 g (94%) of crude product
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
42.5 μL
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

Added 5% Pd/BaSO4 catalyst (9.0 mg, 4.2 μmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid benzyl ester (1.00 g, 3.95 mmol) in MeOH (20 mL). After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 0.5 hour and room temperature for 1.5 hours, additional 5% Pd/BaSO4 (75.8 mg, 35.6 μmol) was added. After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 1 hour and room temperature for 19.5 hours, the reaction was filtered and concentrated under reduced pressure to afford 0.56 g (87%) of crude oil.
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75.8 mg
Type
catalyst
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
33
Citations
XH Zhang, ZQ Liu, YP Xue, YG Zheng - Process Biochemistry, 2014 - Elsevier
A nitrilase gene from Acidovorax facilis ZJB09122 was cloned and expressed in Escherichia coli BL21 (DE3). To improve the activity of this nitrilase, a key amino acid Phe168 was …
Number of citations: 26 www.sciencedirect.com
N Xiong, D Xie, Y Dong, YP Xue, YG Zheng - Biochemical Engineering …, 2021 - Elsevier
Nitrilases are of significant interest both due to their potential for industrial production of valuable products as well as degradation of hazardous nitrile-containing wastes. All known …
Number of citations: 3 www.sciencedirect.com
YP Xue, XR Shu, SP Zou, YJ Wang… - Separation Science and …, 2015 - Taylor & Francis
Efficient recovery of of 1-CA from the bioreaction mixture was investigated using an ion-exchange (IEX) process. Among seven IEX resins examined, the anion resin 201×7 exhibited the …
Number of citations: 2 www.tandfonline.com
D VARAL, D PANMAND, V JADHAV - Chemical Science, 2016 - e-journals.in
Gabapentin (1), a widely prescribed anticonvulsant used to treat epilepsy and neuropathic pain. This work describes the synthesis of two potential Gabapentin impurities as per USP …
Number of citations: 2 www.e-journals.in
SP Zou, JW Huang, YP Xue, YG Zheng - Process Biochemistry, 2018 - Elsevier
Cyanocyclohexaneacetic acid (1-CHAA) is an important intermediate in the preparation of gabapentin. Regioselective biotransformation of 1-cyanocyclohexaneacetonitile (1-CHAN) …
Number of citations: 20 www.sciencedirect.com
Z Xu, JW Huang, CJ Xia, SP Zou, YP Xue… - International journal of …, 2019 - Elsevier
Nitrilase-catalyzed regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile (1-CHAN) is a green and efficient approach for the preparation of 1-cyanocyclohexaneacetic acid (1-…
Number of citations: 19 www.sciencedirect.com
A Toprak, SS Tükel, D Yildirim - Biocatalysis and Biotransformation, 2021 - Taylor & Francis
Nitrilase (NLase) was covalently immobilized on modified Relizyme supports or adsorbed on montmorillonite K-10 or entrapped in polyvinyl alcohol hydrogel. Although 80–90% of initial …
Number of citations: 3 www.tandfonline.com
Z Xu, T Cai, N Xiong, SP Zou, YP Xue… - Enzyme and microbial …, 2018 - Elsevier
Nitrilases can hydrolyze nitriles to corresponding carboxylic acids in one single step, which have great potential as valuable biocatalysts for chemical synthesis. However, the poor …
Number of citations: 31 www.sciencedirect.com
ZQ Liu, MM Lu, XH Zhang, F Cheng, JM Xu… - International journal of …, 2018 - Elsevier
Iminodiacetic acid (IDA) is widely used as an intermediate in the manufacturing of chelating agents, glyphosate herbicides and surfactants. To improve activity and tolerance to the …
Number of citations: 38 www.sciencedirect.com
Z Xu, N Xiong, SP Zou, YX Liu, ZQ Liu, YP Xue… - Bioprocess and …, 2019 - Springer
Nitrilase is the member of carbon–nitrogen hydrogen hydrolase superfamily, which has been widely used for the hydrolysis of nitriles into corresponding carboxylic acids. But most …
Number of citations: 14 link.springer.com

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